Ro 106-9920
Overview
Description
Ro 106-9920 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB). This compound has shown significant potential in the research of tumor and cancer diseases due to its ability to inhibit the NF-kappaB pathway, which is involved in the regulation of immune response, inflammation, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ro 106-9920, chemically known as 6-(phenylsulfinyl)-tetrazolo[1,5-b]pyridazine, can be synthesized through a multi-step processThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ro 106-9920 undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form phenylsulfide derivatives.
Substitution: The tetrazolo[1,5-b]pyridazine core can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted tetrazolo[1,5-b]pyridazine compounds .
Scientific Research Applications
Ro 106-9920 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the NF-kappaB pathway and its role in various chemical reactions.
Biology: Employed in the study of cellular signaling pathways and the regulation of immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions involving the NF-kappaB pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-kappaB pathway .
Mechanism of Action
Ro 106-9920 exerts its effects by inhibiting the ubiquitination of I-kappaB-alpha, a protein that regulates the activity of NF-kappaB. By preventing the degradation of I-kappaB-alpha, this compound blocks the translocation of NF-kappaB to the nucleus, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation. This mechanism makes this compound a valuable tool in studying the NF-kappaB pathway and its role in various diseases .
Comparison with Similar Compounds
Ro 106-9920 is unique in its high selectivity and potency as an NF-kappaB inhibitor. Similar compounds include:
BAY 11-7082: Another NF-kappaB inhibitor that targets the phosphorylation of the p65 subunit.
Acetylsalicylic Acid (ASA): Known for its anti-inflammatory properties, it also inhibits NF-kappaB activation.
Parthenolide: A natural product that inhibits NF-kappaB by preventing the degradation of I-kappaB-alpha .
This compound stands out due to its specific inhibition of I-kappaB-alpha ubiquitination, making it a valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXSNSCPNFCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397884 | |
Record name | Ro106-9920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62645-28-7 | |
Record name | Ro106-9920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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